

# Comparison of In Vivo Biomarkers for Confirming Iclepertin Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Iclepertin |           |
| Cat. No.:            | B6604116   | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of biomarkers used to confirm the in vivo target engagement of **Iclepertin** (BI 425809), a selective glycine transporter 1 (GlyT1) inhibitor. **Iclepertin** is designed to enhance N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine levels, a mechanism aimed at treating cognitive impairment associated with schizophrenia (CIAS).[1][2][3][4] The guide details direct and indirect biomarkers, compares them with alternatives used for other GlyT1 inhibitors, and provides supporting data and experimental methodologies.

# **Iclepertin's Mechanism of Action**

**Iclepertin** functions by selectively inhibiting GlyT1, a protein located on glial cells and presynaptic neurons responsible for the reuptake of glycine from the synaptic cleft.[2][5] Glycine is an essential co-agonist for the activation of NMDA receptors.[1][6] By blocking GlyT1, **Iclepertin** increases the extracellular concentration of glycine, thereby potentiating NMDA receptor signaling, which is crucial for synaptic plasticity, learning, and memory.[1][4][7]





Click to download full resolution via product page

Caption: **Iclepertin** inhibits GlyT1, increasing synaptic glycine to enhance NMDA receptor activation.

# **Primary Biomarkers of Target Engagement**

The most direct methods to confirm that a drug is interacting with its intended target in the central nervous system involve measuring changes in neurochemistry or receptor occupancy. For GlyT1 inhibitors, two primary approaches have been validated: measurement of cerebrospinal fluid (CSF) glycine and Positron Emission Tomography (PET) imaging.

# Cerebrospinal Fluid (CSF) Glycine Levels

An increase in CSF glycine provides functional evidence of GlyT1 inhibition.[8] This method has been the principal biomarker for confirming **Iclepertin**'s target engagement.[9][10][11]



# **PET Receptor Occupancy**

PET imaging with a specific radioligand allows for the direct visualization and quantification of a drug's binding to its target. This has been used for other GlyT1 inhibitors like Bitopertin and PF-03463275.[12][13]

Comparison of Primary Biomarkers **Biomarker Key Quantitative Drug Example(s)** Methodology **Approach** Data Human: Dosedependent increase; a 10 mg dose resulted Measurement of in a mean 50% glycine concentration increase in CSF in CSF samples Iclepertin (BI 425809) **CSF Glycine** glycine at steady collected via lumbar state.[8][10][14] Rat: puncture following Dose-dependent drug administration. increase from 30% (0.2 mg/kg) to 78% (2 mg/kg).[8][10] Human: Emax of PET imaging with a GlyT1-specific ~90% occupancy, with Bitopertin (RG1678) **PET Occupancy** an ED50 of ~15 mg. radioligand to quantify receptor occupancy. [12] Human: Dose-related effects on endpoints

# Pharmacodynamic (Downstream) Biomarkers

PF-03463275

**PET Occupancy** 

PET imaging to

occupancy.

measure receptor

were evaluated

following PET confirmation of

[13]

receptor occupancy.



Pharmacodynamic biomarkers measure the downstream physiological effects of target engagement. For **Iclepertin**, which modulates NMDA receptor function, neurophysiological measures such as quantitative electroencephalography (qEEG) are relevant. These are less direct but offer non-invasive insights into the drug's effect on brain circuitry.

# qEEG, Mismatch Negativity (MMN), and Auditory Steady-State Response (ASSR)

Deficits in sensory processing, reflected in EEG measures like MMN and ASSR, are associated with NMDA receptor hypofunction in schizophrenia.[15] Enhancing NMDA signaling with a GlyT1 inhibitor is hypothesized to normalize these neurophysiological deficits.[2][15]

| Biomarker<br>Approach | Drug Example(s)        | Methodology                                                                                                                                   | Key Findings                                                                                                                                                                                                                                                          |
|-----------------------|------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| qEEG (MMN, ASSR)      | Iclepertin (BI 425809) | EEG recordings to<br>measure event-related<br>potentials (MMN) and<br>steady-state<br>responses (ASSR) at<br>baseline and post-<br>treatment. | A Phase II substudy was conducted to evaluate these as biomarkers of treatment response. [15] While pro- cognitive effects were seen at 10 and 25 mg doses in the parent trial, the direct modulatory effect on these EEG parameters requires further validation.[15] |
| EEG (LTP)             | PF-03463275            | EEG measurement of long-term potentiation (LTP) of visual evoked potentials as a biomarker of neuroplasticity.                                | Human: Showed a dose-related enhancement of LTP in patients, with peak effects at 40 mg BID. [13]                                                                                                                                                                     |





# Experimental Protocols & Workflows Protocol 1: CSF Glycine Measurement for Target Engagement

- Subject Selection: Enroll healthy volunteers or patients with schizophrenia.
- Baseline Sampling (Optional): Perform a baseline lumbar puncture to collect CSF and measure baseline glycine levels.
- Drug Administration: Administer single or multiple oral doses of Iclepertin (e.g., 5, 10, 25, 50 mg) or placebo.
- Post-Dose CSF Collection: Perform lumbar puncture at specified time points postadministration. Based on pharmacokinetic data, t-max in CSF is approximately 5-8 hours after oral dosing.[8][9]
- Sample Analysis: Analyze CSF samples for glycine concentration using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: Compare post-dose glycine levels to baseline and/or placebo to determine the percentage increase as a function of the administered dose.



Click to download full resolution via product page

Caption: Workflow for assessing direct (CSF) and indirect (EEG) biomarkers of target engagement.



**BENCH**屬





- Subject Selection: Enroll healthy volunteers or patients.
- Radioligand Administration: Administer a bolus injection of a suitable PET radioligand that selectively binds to GlyT1.
- Baseline Scan: Perform a baseline PET scan to measure the baseline binding potential of the radioligand in target brain regions.
- Drug Administration: Administer the GlyT1 inhibitor (e.g., Bitopertin).
- Post-Dose Scan: After a suitable time for the drug to reach steady-state in the brain, perform a second PET scan.
- Data Analysis: Compare the binding potential from the post-dose scan to the baseline scan.
   The reduction in radioligand binding represents the percentage of GlyT1 occupied by the drug. This relationship is often modeled against plasma concentrations of the drug to determine an EC50.

# **Summary and Conclusion**

The confirmation of in vivo target engagement for **Iclepertin** has primarily relied on the measurement of CSF glycine, which serves as a direct, functional biomarker of GlyT1 inhibition.[8][10][11] Translational studies in both rats and humans have successfully demonstrated a robust, dose-dependent increase in CSF glycine following **Iclepertin** administration.[8][10]

Alternative GlyT1 inhibitors, such as Bitopertin, have utilized PET imaging to directly quantify receptor occupancy, providing a complementary but more resource-intensive method for confirming target engagement.[12] Furthermore, downstream neurophysiological biomarkers like MMN and ASSR are being explored as non-invasive methods to assess the pharmacodynamic consequences of GlyT1 inhibition on the brain circuits implicated in schizophrenia.[15]

While these biomarkers successfully confirmed that **Iclepertin** engaged GlyT1 in a dosedependent manner, it is important to note that the Phase III CONNEX program did not meet its



primary endpoints for improving cognition or functioning in patients with schizophrenia.[16][17] This highlights the critical distinction between confirming target engagement and achieving clinical efficacy, providing valuable insights for future drug development in this area.



Click to download full resolution via product page

Caption: Logical flow from drug action to biomarkers and the intended clinical endpoint.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Iclepertin used for? [synapse.patsnap.com]
- 2. What is the therapeutic class of Iclepertin? [synapse.patsnap.com]
- 3. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boehringer Ingelheim' Iclepertin | SIRS 2024 [delveinsight.com]
- 5. mdpi.com [mdpi.com]
- 6. Iclepertin Wikipedia [en.wikipedia.org]
- 7. What clinical trials have been conducted for Iclepertin? [synapse.patsnap.com]
- 8. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia | springermedizin.de [springermedizin.de]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of iclepertin (BI 425809) with adjunctive computerized cognitive training in patients with schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative electroencephalography parameters as neurophysiological biomarkers of schizophrenia-related deficits: A Phase II substudy of patients treated with iclepertin (BI 425809) - PMC [pmc.ncbi.nlm.nih.gov]



- 16. Boehringer provides update on iclepertin Phase III program in schizophrenia BioSpace [biospace.com]
- 17. pharmacytimes.com [pharmacytimes.com]
- To cite this document: BenchChem. [Comparison of In Vivo Biomarkers for Confirming Iclepertin Target Engagement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6604116#biomarkers-for-confirming-iclepertin-target-engagement-in-vivo]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com